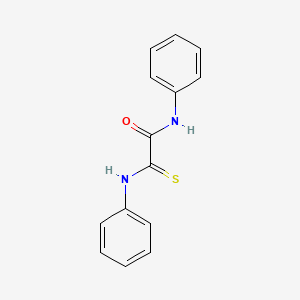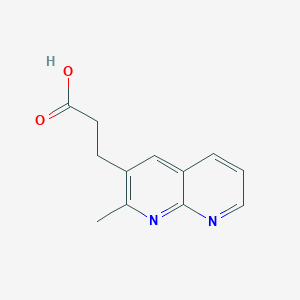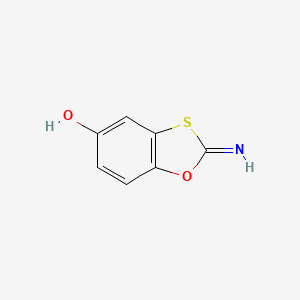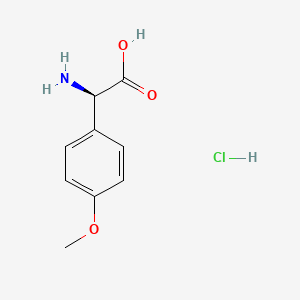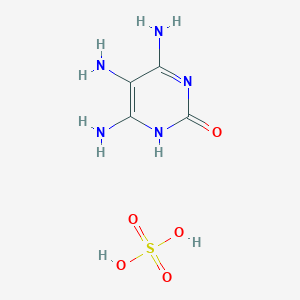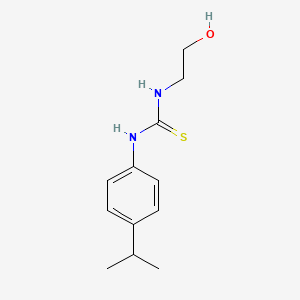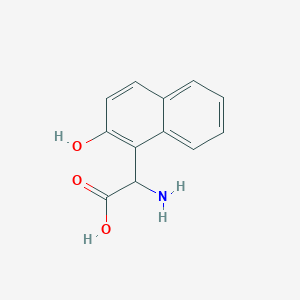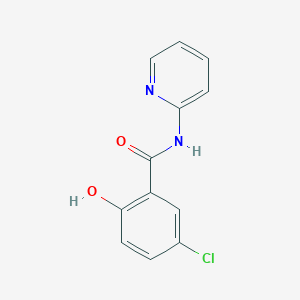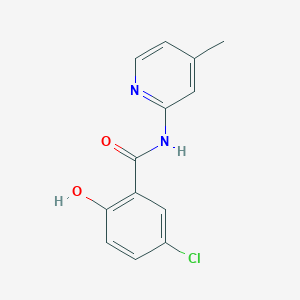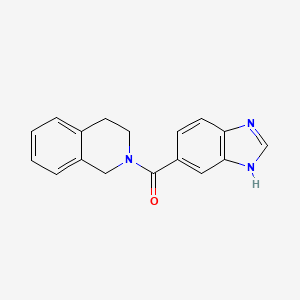![molecular formula C27H24O18 B1660608 [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate CAS No. 79886-49-0](/img/structure/B1660608.png)
[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Tri-O-galloyl-beta-D-glucose is a naturally occurring hydrolyzable tannin. It is a polyphenolic compound that can be extracted from plants such as Sanguisorba officinalis . This compound has garnered significant attention due to its medicinal properties, including anti-inflammatory and bacteriostatic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of beta-D-glucose with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
Industrial production of 1,2,6-Tri-O-galloyl-beta-D-glucose involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.
Esterification: The compound can undergo further esterification to form higher galloyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Gallic acid and glucose.
Esterification: Higher galloyl esters.
Scientific Research Applications
1,2,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Inhibition of Enzymes: It inhibits enzymes such as the hepatitis C virus NS3 protease, which is crucial for viral replication.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory properties.
Modulation of Gene Expression: It influences the expression of genes involved in inflammation and immune response.
Comparison with Similar Compounds
1,2,6-Tri-O-galloyl-beta-D-glucose is unique among hydrolyzable tannins due to its specific structure and properties. Similar compounds include:
1,3,6-Tri-O-galloyl-beta-D-glucose: Another hydrolyzable tannin with similar anti-inflammatory properties.
1,2,3,6-Tetra-O-galloyl-beta-D-glucose: A higher esterified form with additional galloyl groups.
1,2,3,4,6-Penta-O-galloyl-beta-D-glucose: A more complex tannin with multiple galloyl groups, exhibiting stronger antioxidant activity.
Properties
CAS No. |
79886-49-0 |
|---|---|
Molecular Formula |
C27H24O18 |
Molecular Weight |
636.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |
InChI Key |
LLENXGNWVNSBQG-VFTFQOQOSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


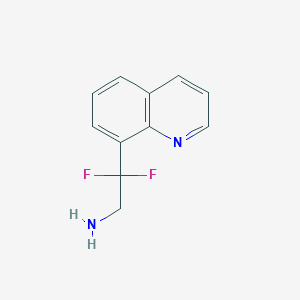
![2-[(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B1660526.png)
